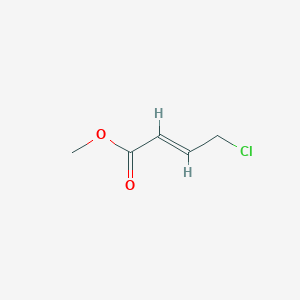
Chlorpheniramine N-Oxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpheniramine N-Oxide Dihydrochloride is a derivative of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic conditions such as hay fever and urticaria. This compound is characterized by the presence of an N-oxide functional group and is typically available as a dihydrochloride salt. It is known for its enhanced solubility and stability compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpheniramine N-Oxide Dihydrochloride typically involves the oxidation of Chlorpheniramine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Chlorpheniramine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorpheniramine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving histamine receptors and allergic responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new antihistamine formulations and as a quality control standard in pharmaceutical manufacturing.
Mechanism of Action
Chlorpheniramine N-Oxide Dihydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The N-oxide group may also contribute to its pharmacokinetic properties, enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine Maleate: Another salt form of Chlorpheniramine, commonly used in allergy medications.
Dexchlorpheniramine: The S-enantiomer of Chlorpheniramine, known for its higher potency.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Uniqueness
Chlorpheniramine N-Oxide Dihydrochloride is unique due to the presence of the N-oxide functional group, which enhances its solubility and stability. This makes it a valuable compound for research and industrial applications, particularly in the development of new antihistamine formulations.
Properties
Molecular Formula |
C16H21Cl3N2O |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C16H19ClN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H |
InChI Key |
OHKSBZICVDICGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)


